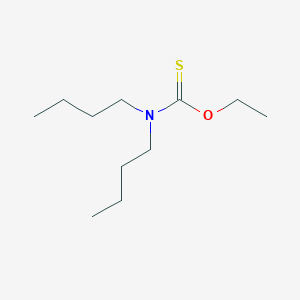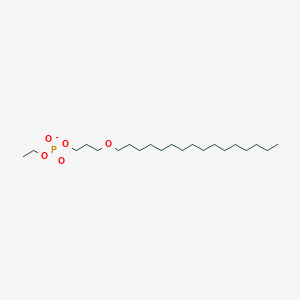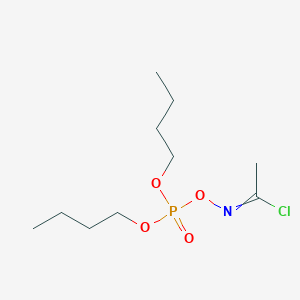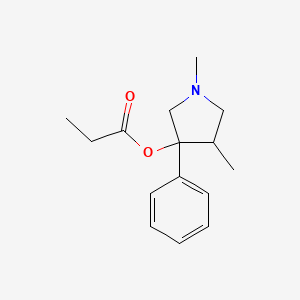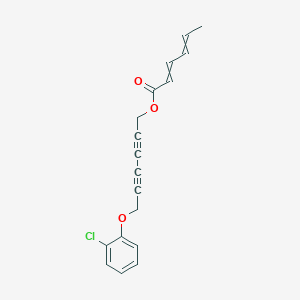![molecular formula C14H14O2S2 B14334921 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol CAS No. 107777-29-7](/img/structure/B14334921.png)
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is an organic compound characterized by the presence of two phenol groups connected via a sulfanylethylsulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 2-chloroethyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroethyl sulfide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The sulfanylethylsulfanyl linkage may also contribute to the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptophenol: Shares the phenol and thiol functional groups but lacks the sulfanylethylsulfanyl linkage.
Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the sulfur-containing linkage.
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the additional phenol group and sulfanylethylsulfanyl linkage.
Uniqueness
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is unique due to the presence of both phenol and sulfanylethylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
107777-29-7 |
|---|---|
Molekularformel |
C14H14O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyphenyl)sulfanylethylsulfanyl]phenol |
InChI |
InChI=1S/C14H14O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
DBXBUQCXHDEBQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)SCCSC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


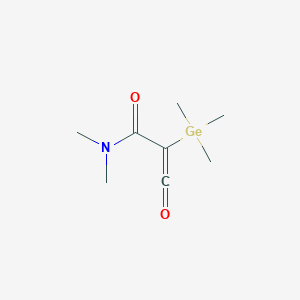


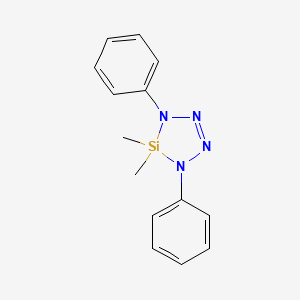
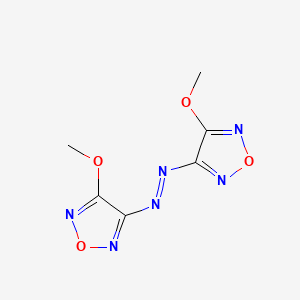
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
